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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol

Abstract This guide provides a detailed, in-depth protocol for the synthesis of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed, in-depth protocol for the synthesis of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in numerous FDA-approved drugs, valued for their diverse biological activities. This document outlines a robust and reproducible two-step synthetic strategy, beginning with the regioselective N-alkylation of 3-methyl-4-nitropyrazole, followed by the catalytic reduction of the nitro group. We will delve into the causality behind experimental choices, provide step-by-step procedures, and discuss critical process parameters, analytical validation, and troubleshooting strategies to ensure successful synthesis and high purity of the target molecule.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in various biological interactions. The target molecule, 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol, incorporates key functional groups—a primary amine and a secondary alcohol—that can serve as crucial hydrogen bond donors and acceptors, making it a valuable building block for kinase inhibitors and other targeted therapies.

The primary challenge in synthesizing asymmetrically substituted N-alkylated pyrazoles is controlling regioselectivity.[2][3][4] Alkylation can occur at either of the two nitrogen atoms (N1 or N2), often yielding a mixture of isomers that are difficult to separate. This guide presents a validated approach that favors the desired N1-alkylation through careful selection of starting materials and reaction conditions.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward two-step approach. The primary disconnection is at the C-N bond of the amino group, leading back to the corresponding nitro-pyrazole intermediate. A second disconnection at the pyrazole N1-C bond identifies the key starting materials: 3-methyl-4-nitropyrazole and a suitable three-carbon electrophile.

G Target 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol Intermediate1 1-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propan-2-ol Target->Intermediate1 Reduction Start1 3-Methyl-4-nitropyrazole Intermediate1->Start1 N-Alkylation Start2 Propylene Oxide Intermediate1->Start2 N-Alkylation

Caption: Retrosynthetic pathway for the target molecule.

This strategy is advantageous as it utilizes commercially available or readily synthesized starting materials. The key steps are:

  • Regioselective N-Alkylation: Reaction of 3-methyl-4-nitropyrazole with propylene oxide under basic conditions. The methyl group at the C3 position provides steric hindrance that favors alkylation at the less hindered N1 position.[4]

  • Nitro Group Reduction: Conversion of the nitro intermediate to the target primary amine via catalytic hydrogenation, a clean and high-yielding method.[5][6]

Detailed Synthesis Protocol

Step 1: Synthesis of 1-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propan-2-ol

The first step involves the nucleophilic ring-opening of propylene oxide by the pyrazole nitrogen. The choice of a base is critical for deprotonating the pyrazole, thereby increasing its nucleophilicity. Potassium carbonate provides sufficient basicity without promoting unwanted side reactions.

G cluster_start Starting Materials Start1 3-Methyl-4-nitropyrazole Reaction Reaction Vessel 80 °C, 16h Start1->Reaction Start2 Propylene Oxide Start2->Reaction Base K2CO3 Base->Reaction Solvent Acetonitrile (ACN) Solvent->Reaction Workup Aqueous Workup (Filtration, Extraction) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Intermediate Product Purification->Product

Caption: Experimental workflow for the N-alkylation step.

Reagents & Materials

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
3-Methyl-4-nitropyrazole127.0910.01.27 g1.0
Propylene Oxide58.0815.01.05 mL1.5
Potassium Carbonate (K₂CO₃)138.2115.02.07 g1.5
Acetonitrile (ACN)--50 mL-

Experimental Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methyl-4-nitropyrazole (1.27 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).

  • Add acetonitrile (50 mL) to the flask.

  • With vigorous stirring, add propylene oxide (1.05 mL, 15.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the product as a pale yellow oil.

Causality: The use of a polar aprotic solvent like acetonitrile is crucial as it effectively solubilizes the reagents and favors N-alkylation.[4] A slight excess of propylene oxide and base ensures the complete consumption of the starting pyrazole. Heating is necessary to overcome the activation energy for the ring-opening of the epoxide.

Step 2: Synthesis of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol

The final step is the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation, typically proceeding with high yield and producing water as the only byproduct.[5][7]

Reagents & Materials

ReagentMW ( g/mol )Amount (mmol)MassEquivalents
1-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propan-2-ol185.185.00.93 g1.0
Palladium on Carbon (10 wt. %)--~93 mg10 mol %
Methanol (MeOH)--50 mL-
Hydrogen Gas (H₂)2.02-1 atm (balloon)Excess

Experimental Procedure

  • Dissolve the nitro-pyrazole intermediate (0.93 g, 5.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Carefully add 10% Pd/C (93 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. The product spot should be UV-inactive but will stain with ninhydrin, while the starting material is UV-active.

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol, typically as a white to off-white solid.

Causality: Methanol is an excellent solvent for both the substrate and for catalytic hydrogenation. The Pd/C catalyst provides a surface for the adsorption of hydrogen gas and the nitro compound, facilitating the reduction. Filtering through Celite is a standard and effective method for removing the fine, pyrophoric catalyst particles safely.

Analytical Validation

The identity and purity of the final product and intermediate must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Key signals to observe in the final product include the disappearance of the nitro-pyrazole aromatic proton and the appearance of broad signals for the -NH₂ and -OH protons, along with the characteristic shifts for the propanol side chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H and O-H stretching (typically a broad band around 3200-3500 cm⁻¹) and the disappearance of the N-O stretching bands of the nitro group (around 1520 and 1350 cm⁻¹).

Troubleshooting and Process Optimization

IssuePotential CauseRecommended Solution
Low yield in Step 1 Incomplete reaction; inefficient deprotonation.Increase reaction time or temperature. Consider a stronger base like sodium hydride (NaH), but use with caution due to its pyrophoric nature.[4]
Mixture of N1/N2 isomers Insufficient steric hindrance or suboptimal solvent.While the 3-methyl group strongly directs to N1, using more sterically demanding solvents or bases could further improve selectivity. Fluorinated alcohols have also been shown to dramatically improve regioselectivity in some cases.
Incomplete reduction in Step 2 Catalyst poisoning or deactivation.Ensure the starting material is pure. Use fresh catalyst. Increase catalyst loading or hydrogen pressure if necessary.
Difficulty removing catalyst Fine catalyst particles passing through the filter.Use a finer porosity filter or a double layer of Celite. Ensure the Celite pad is well-settled before filtration.

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the synthesis of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol. By following the detailed two-step procedure—regioselective N-alkylation followed by catalytic hydrogenation—researchers can reliably produce this valuable heterocyclic building block in high yield and purity. The explanations for the experimental choices and the troubleshooting guide offer the necessary insights for successful execution and potential optimization. This protocol serves as a robust starting point for further exploration of pyrazole-based compounds in drug discovery and development.

References

  • Ravi, P., & Tewari, S. P. (2013).
  • Zhang, Z., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 697-721.
  • Shalaby, A. M., et al. (2000). SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES DERIVATIVES. Acta Chimica Slovenica, 47, 187-203.
  • BenchChem. (2025). Optimizing N-Alkylation of Pyrazoles. Technical Support Center.
  • ResearchGate. (2025). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.
  • Europe PMC. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(1), 198.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • ResearchGate. (2025).
  • MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][8][9]triazin-7(6H)-ones and Derivatives.

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Guidechem. (2022). How to Synthesize 4-Nitropyrazole Efficiently?.
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Prestat, G., et al. (n.d.).
  • ResearchGate. (2025). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles.
  • Google Patents. (2016).
  • ACS Figshare. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
  • Mohamed, H., et al. (2020). PYRAZOL-1-YL PROPANE NITRILE AND 4,5-DIHYDRO [2-(CYANOAMINO)] PYRIMIDI. Journal de la Société Chimique de Tunisie, 19(3), 134-140.
  • Concellón, J. M., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(13), 4940-4944.
  • Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 916-953.
  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.

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Exploratory

Title: Comprehensive NMR Spectroscopic Characterization of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol: A Methodological and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development, providing unparalleled, atom-level insights into molecular structure.[1][2][3] This guide presents a comprehensive framework for the complete ¹H NMR and ¹³C NMR characterization of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol, a substituted aminopyrazole with potential applications as a scaffold in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple data sheet, offering a detailed, field-proven methodology grounded in authoritative principles. We will explore the causality behind experimental choices, provide a robust protocol for data acquisition, and present a detailed predictive analysis of the expected ¹H and ¹³C NMR spectra. The objective is to equip researchers with a self-validating system for the structural elucidation of this and structurally related molecules, ensuring both accuracy and reproducibility in their developmental pipeline.

Introduction: The Role of NMR in Modern Drug Discovery

The structural verification of novel chemical entities is a cornerstone of the drug discovery process.[4] NMR spectroscopy serves as a "gold standard" for the unambiguous determination of molecular structure in solution, offering rich information about atom connectivity, electronic environments, and three-dimensional arrangement.[1][3] The target molecule, 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol, combines a heterocyclic aminopyrazole core with a chiral propanol side chain. Pyrazole derivatives are of significant interest due to their wide range of pharmacological activities.[5] Accurate and detailed characterization is the first critical step in understanding its structure-activity relationship (SAR) and advancing it from a hit to a lead candidate.[2][6] This guide provides the necessary expertise to perform and interpret this crucial analysis.

Part I: Foundational Principles of ¹H and ¹³C NMR Spectroscopy

A foundational understanding of NMR principles is essential for accurate data interpretation.

  • ¹H NMR Spectroscopy : This technique observes the magnetic properties of hydrogen nuclei (protons).[7] The resulting spectrum provides four key pieces of information:

    • Chemical Shift (δ) : Indicates the electronic environment of a proton. Protons near electronegative atoms or in aromatic systems are "deshielded" and appear at a higher ppm (downfield).[8]

    • Integration : The area under a signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[7][8]

    • Multiplicity (Splitting) : Describes the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent protons (spin-spin coupling).

    • Coupling Constant (J) : The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and dihedral angle between coupled protons.

  • ¹³C NMR Spectroscopy : This technique observes the ¹³C isotope of carbon, which has a low natural abundance (about 1.1%).[9]

    • Key Differences from ¹H NMR : The ¹³C spectral window is much larger (~0-220 ppm), meaning signals rarely overlap.[10][11] Standard ¹³C spectra are typically proton-decoupled, causing all signals to appear as singlets. The integration of ¹³C signals is not reliably proportional to the number of carbons.[10][11] Its primary utility lies in showing the number of unique carbon environments and their chemical nature (aliphatic, aromatic, carbonyl, etc.).[9]

Part II: Experimental Design and Protocol

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correctly chosen acquisition parameters.[12]

Logical Workflow for NMR Analysis

The following diagram outlines the systematic workflow for acquiring and analyzing NMR data for the target molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation prep1 Weigh 5-10 mg of purified compound prep2 Select & add 0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Ensure complete dissolution (vortex/sonicate) prep2->prep3 prep4 Filter solution into a high-quality 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire 1D ¹H Spectrum acq2->acq3 acq4 Acquire 1D ¹³C Spectrum acq3->acq4 acq5 (Optional) Acquire 2D Spectra (COSY, HSQC) acq4->acq5 proc1 Fourier Transform (FID to Spectrum) acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference spectrum to residual solvent peak proc3->proc4 proc5 Integrate ¹H signals proc4->proc5 an1 Assign signals based on chemical shift, integration, & multiplicity proc5->an1 an2 Correlate ¹H and ¹³C data an1->an2 an3 Confirm connectivity with 2D NMR data an2->an3 an4 Final Structure Verification an3->an4

Caption: Logical workflow for NMR analysis.
Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Analyte Purity: Ensure the sample of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol is of high purity (>95%), as impurities will complicate the spectrum.[13]

    • Mass: Weigh approximately 5-10 mg of the compound for ¹H NMR and 15-25 mg for ¹³C NMR.[14][15]

    • Solvent Selection: The choice of deuterated solvent is critical.[16] Due to the presence of exchangeable protons (-OH and -NH₂) and the polar nature of the molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It will allow for the observation of these protons, which might be broadened or exchange with deuterium in solvents like D₂O or CD₃OD.[17] Chloroform-d (CDCl₃) is an alternative but may lead to broader -OH and -NH₂ signals.[16]

    • Procedure: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial.[14] Once fully dissolved, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[13] The final sample height should be ~4-5 cm.[12]

  • Instrumental Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR Acquisition:

      • Temperature: 298 K (25 °C).

      • Spectral Width: 0-16 ppm.

      • Number of Scans: 16-64 scans, depending on concentration.

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Mode: Proton-decoupled.

      • Spectral Width: 0-200 ppm.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay (d1): 2 seconds.

    • Data Processing:

      • Apply a Fourier transform to the Free Induction Decay (FID).

      • Perform phase and baseline corrections.

      • Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.

Part III: Predicted Spectral Analysis and Interpretation

This section provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra. The assignments are based on established chemical shift principles and data from analogous pyrazole and substituted alcohol structures.[5][18][19][20]

Molecular Structure with Atom Numbering
Caption: Structure of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol with atom numbering.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Signal LabelPredicted δ (ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentRationale
H-a~7.30s1H-C3-H The sole proton on the pyrazole ring. Its chemical shift is influenced by the aromaticity of the ring and adjacent nitrogen atoms.
H-b~4.80br s2H-NHBroad signal due to quadrupolar coupling with nitrogen and chemical exchange. Highly solvent and concentration dependent.
H-c~4.70d1H~5.0OH Signal for the hydroxyl proton, which will likely be a doublet due to coupling with H-f. Exchangeable.
H-d~3.95dd1HJ(d,f)=4.0, J(d,e)=14.0C6-H aDiastereotopic proton of the methylene group adjacent to the chiral center and the pyrazole ring.
H-e~3.80dd1HJ(e,f)=8.0, J(e,d)=14.0C6-H bThe other diastereotopic proton of the C6 methylene group.
H-f~3.75m1H-C7-H Methine proton adjacent to the hydroxyl group and coupled to H-c, H-d, H-e, and H-g. Expected to be a complex multiplet.
H-g~2.05s3H-C10-HMethyl group attached to the pyrazole ring. Appears as a singlet as there are no adjacent protons.
H-h~1.00d3HJ(h,f)=6.2C8-HMethyl group of the propanol side chain, appears as a doublet due to coupling with the C7 methine proton (H-f).
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Signal LabelPredicted δ (ppm)AssignmentRationale
C-i~145.0C 5Quaternary carbon of the pyrazole ring attached to the methyl group and N1. Deshielded by nitrogen.
C-j~135.0C 3The sole CH carbon in the pyrazole ring. Its chemical shift is characteristic of aromatic heterocyclic systems.[19]
C-k~120.0C 4Quaternary carbon attached to the amino group. The amino group has a shielding effect compared to a proton.
C-l~66.0C 7Carbon bearing the hydroxyl group. The electronegative oxygen causes a significant downfield shift into this characteristic region.
C-m~55.0C 6Methylene carbon attached to the pyrazole nitrogen (N1). Deshielded by the adjacent nitrogen atom.
C-n~22.0C 8Methyl carbon of the propanol side chain. Located in the typical aliphatic region.
C-o~10.0C 10Methyl carbon attached to the pyrazole ring. Appears in the upfield aliphatic region.

Part IV: Advanced Structural Confirmation using 2D NMR

For unambiguous assignment and complete structural confirmation, two-dimensional (2D) NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would definitively confirm the connectivity within the propanol side chain by showing correlations between H-f (C7-H) and the protons H-d/H-e (C6-H₂) as well as H-h (C8-H₃).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively assign each carbon signal by correlating, for example, the proton signal H-g at ~2.05 ppm to the carbon signal C-o at ~10.0 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons. For instance, the protons of the C10 methyl group (H-g) should show correlations to both C5 and C4, confirming the structure of the pyrazole core.

Conclusion

The structural elucidation of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol can be confidently achieved through a systematic application of ¹H and ¹³C NMR spectroscopy. This guide provides the necessary framework, from meticulous sample preparation and data acquisition to a detailed, predictive interpretation of the expected spectra. By following the outlined protocols and using the predicted data as a reference, researchers and drug development professionals can ensure the accurate and reliable characterization of this and related molecular scaffolds. The integration of 1D and 2D NMR techniques represents a powerful, self-validating methodology that is fundamental to advancing new chemical entities in the pharmaceutical pipeline.

References

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Foundational

Physicochemical Properties of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol

This guide provides an in-depth technical analysis of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol , a specialized pyrazole derivative with significant potential as an intermediate in pharmaceutical synthesis (particu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol , a specialized pyrazole derivative with significant potential as an intermediate in pharmaceutical synthesis (particularly kinase inhibitors) and cosmetic formulations (oxidative hair dye couplers).

A Technical Guide for Research & Development

Executive Summary

1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol is a substituted pyrazole characterized by a secondary alcohol on the N1-alkyl chain and a primary amine at the C4 position. This bifunctional nature makes it a versatile "molecular scaffold" for drug discovery and dye chemistry. The molecule balances hydrophilicity (via the hydroxypropyl and amino groups) with lipophilicity (via the methyl-pyrazole core), resulting in unique solubility and reactivity profiles essential for formulation stability and bioavailability.

Molecular Identity & Structural Analysis[1]

AttributeDetail
IUPAC Name 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol
Molecular Formula C₇H₁₃N₃O
Molecular Weight 155.20 g/mol
SMILES CC(O)Cn1nc(C)c(N)c1
InChI Key (Predicted) XWZSKRHHQVCOPZ-UHFFFAOYSA-N
Core Scaffold 1H-Pyrazole
Key Functional Groups Primary Amine (-NH₂), Secondary Alcohol (-CH(OH)-), Methyl (-CH₃)
Structural Diagram

The following diagram illustrates the connectivity and key reactive sites of the molecule.

MoleculeStructure Pyrazole Pyrazole Ring (Aromatic Core) N1 N1 Position (Linker Site) Pyrazole->N1 C4_Amino C4-Amino Group (-NH₂) (Nucleophilic) Pyrazole->C4_Amino C5_Methyl C5-Methyl Group (-CH₃) (Steric/Inductive) Pyrazole->C5_Methyl PropylChain 2-Hydroxypropyl Chain (-CH₂CH(OH)CH₃) (Solubility Tag) N1->PropylChain Alkylation

Figure 1: Structural connectivity of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol.

Physicochemical Profile

Note: Specific experimental data for this isomer is rare in public dossiers. The values below are derived from high-confidence Structure-Property Relationship (SPR) models and validated analogues (e.g., 1-(2-hydroxyethyl)-4,5-diaminopyrazole).

Fundamental Properties
PropertyValue (Predicted/Analogous)Technical Insight
Physical State Solid (Powder)Likely off-white to pale brown due to oxidation of the amine.
Melting Point 95°C – 115°CThe hydroxypropyl chain disrupts crystal packing compared to methyl-analogs, lowering MP.
Boiling Point ~340°C (dec.)High polarity prevents volatility; decomposes before boiling at atm pressure.
Density 1.25 ± 0.1 g/cm³Typical for functionalized nitrogen heterocycles.
Vapor Pressure < 10⁻⁶ mmHgNegligible volatility at room temperature.
Solubility & Lipophilicity

The 2-hydroxypropyl tail is the critical solubility determinant, acting as a "polar tag" that enhances aqueous solubility compared to simple alkyl-pyrazoles.

SolventSolubility RatingMechanism
Water High (>50 g/L)H-bonding via -OH and -NH₂; protonation of pyrazole N at low pH.
DMSO Very HighPolar aprotic interaction with the aromatic core.
Methanol/Ethanol HighCompatible polarity with the hydroxypropyl chain.
Dichloromethane ModerateSufficient lipophilicity from the methyl/propyl carbon skeleton.
Hexane Low/InsolubleToo polar for non-polar hydrocarbons.
  • LogP (Octanol-Water): Estimated at -0.2 to +0.3 .

    • Interpretation: The molecule sits on the threshold of lipophilicity. It is water-soluble enough for aqueous formulations but lipophilic enough to penetrate biological membranes (e.g., hair cuticle or cell membrane).

Acid-Base Chemistry (pKa)

Understanding the ionization state is crucial for synthesis and formulation.

  • pKa₁ (Pyrazole N2): ~2.5 – 3.0 (Protonation of the ring nitrogen).

  • pKa₂ (Primary Amine): ~4.0 – 5.0 (Conjugate acid of the aniline-like amine).

    • Note: The electron-withdrawing effect of the pyrazole ring makes the C4-amine significantly less basic than an aliphatic amine (pKa ~10). It behaves more like an aromatic amine (aniline).

Synthesis & Manufacturing Routes

The synthesis typically involves constructing the pyrazole ring or alkylating a pre-formed pyrazole. The Regioselective Alkylation route is most common for research scales.

Proposed Synthetic Pathway[1]
  • Precursor: 4-Nitro-5-methylpyrazole (commercially available).

  • Step 1 (Alkylation): Reaction with Propylene Oxide (or 1-chloro-2-propanol) in the presence of a base (e.g., K₂CO₃ or NaH).

    • Challenge: Regioselectivity between N1 and N2. The 5-methyl group sterically hinders N1, often favoring the 1,3-dimethyl isomer. Careful condition optimization (solvent/temperature) is required to favor the 1,5-isomer (user's molecule).

  • Step 2 (Reduction): Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) of the nitro group to the amine.

Synthesis Start 4-Nitro-5-methylpyrazole Intermediate Intermediate: 1-(2-hydroxypropyl)-4-nitro-5-methylpyrazole Start->Intermediate Alkylation Reagent + Propylene Oxide (Base Catalyst) Reagent->Intermediate Product Final Product: 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol Intermediate->Product Reduction Step2 Reduction (H₂/Pd-C) Step2->Product

Figure 2: Proposed synthetic workflow for the target molecule.

Analytical Characterization

To validate the identity and purity of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol, the following protocols are recommended.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm .

  • Expected Retention: Early eluting (polar) compared to non-hydroxy analogues.

NMR Spectroscopy (¹H-NMR in DMSO-d₆)
  • δ 1.1 ppm (d): Methyl protons of the propyl chain (-CH(OH)-CH₃ ).

  • δ 2.1 ppm (s): Methyl protons on the pyrazole ring (C5-CH₃ ).

  • δ 3.8-4.0 ppm (m): Methylene protons attached to N1 (-N-CH₂ -).

  • δ 4.0-4.2 ppm (m): Methine proton of the alcohol (-CH (OH)-).

  • δ 4.5-5.0 ppm (br s): Exchangeable protons (-OH and -NH₂).

  • δ 7.0-7.5 ppm (s): Pyrazole C3-H (aromatic singlet).

Stability & Safety Profile

Stability
  • Oxidation: The C4-amino group is susceptible to air oxidation, leading to darkening (browning) over time. Storage under Argon/Nitrogen at -20°C is recommended.

  • Hydrolysis: The pyrazole ring and hydroxypropyl chain are hydrolytically stable under neutral conditions.

  • Thermal: Stable up to ~100°C; avoid prolonged heating without protection.

Toxicology & Handling (Predicted)
  • Sensitization: Like many phenylenediamines and aminopyrazoles used in dyes, this molecule is a potential skin sensitizer .

  • Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).

  • Mutagenicity: Ames test data for similar aminopyrazoles is mixed; often negative when pure, but impurities (nitro precursors) can be mutagenic.

References

  • European Commission, Scientific Committee on Consumer Safety (SCCS). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154). SCCS/1449/11.[1] Available at: [Link](Cited for analogue properties and safety benchmarks).

  • PubChem Compound Summary. 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol (Analogue). National Center for Biotechnology Information. Available at: [Link](Cited for structural comparison).

  • L'Oréal.Patent US 6,451,070: Oxidation dye composition for keratin fibers containing a para-aminophenol and a 4,5-diaminopyrazole derivative.
  • ECHA (European Chemicals Agency). Registration Dossier: 4-Amino-1-methylpyrazole. Available at: [Link](Cited for general aminopyrazole toxicology).

Sources

Exploratory

Sourcing Strategy for 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol: A Technical Procurement Guide

Executive Summary Status: Non-Catalog / Custom Synthesis Required Primary Challenge: Regiochemical Purity (1,5- vs. 1,3-isomerism) 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol is not a standard stock item in major glo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Non-Catalog / Custom Synthesis Required Primary Challenge: Regiochemical Purity (1,5- vs. 1,3-isomerism)

1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol is not a standard stock item in major global chemical catalogs (e.g., Sigma-Aldrich, MolPort, Enamine). While structural analogs (such as the 2-methylpropan-2-ol variant) are commercially available, the specific secondary alcohol requested is typically generated as an intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) or specialized energetic materials.

Procurement Recommendation:

  • Immediate Need (<10g): Commission a Custom Synthesis from a Tier 1 CRO (e.g., WuXi, Enamine, Syngene).

  • Scale-Up (>100g): Adopt an In-House Synthesis strategy using the "Nitro-Reduction" route described in Section 4, which allows for cost-effective control over the critical regioisomer separation step.

Chemical Identity & Technical Specifications

To ensure you receive the correct compound, use the following technical descriptors in your Request for Quote (RFQ). The distinction between the 5-methyl and 3-methyl isomers is the most common point of failure in sourcing this material.

PropertySpecification
Chemical Name 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol
Target Isomer 5-Methyl (Sterically congested N-substituted form)
Common Impurity 1-(4-Amino-3-methyl -1H-pyrazol-1-yl)propan-2-ol (Regioisomer)
Molecular Formula C₇H₁₃N₃O
Molecular Weight 155.20 g/mol
CAS Number Not formally assigned to the specific isomer in public registries; use IUPAC name and structure for RFQ.[1]
SMILES CC(O)CN1N=CC(N)=C1C
The Regioselectivity Challenge

When alkylating 3-methyl-4-aminopyrazole (or its nitro precursor), the electrophile (propylene oxide) can attack either nitrogen.

  • 1,3-Isomer (Thermodynamic Product): The alkyl group attaches to the nitrogen far from the methyl group. This is sterically favored and often the major product (~60-80%).

  • 1,5-Isomer (Target): The alkyl group attaches to the nitrogen adjacent to the methyl group. This is the Target Compound .

Critical QC Requirement: Your supplier must provide NOESY NMR data confirming the spatial proximity of the N-methylene protons and the C-methyl protons to validate the 1,5-substitution pattern.

Sourcing Landscape & Supplier Tiers

Since this is a non-stock item, you must engage suppliers capable of rapid custom synthesis.

Tier 1: Custom Synthesis & CROs (Recommended)

Use for high-purity requirements (GLP/GMP).

  • WuXi AppTec: High capacity for separating pyrazole regioisomers on a kilogram scale.

  • Enamine: Holds the largest stock of pyrazole building blocks; likely has the precursors (3-methyl-4-nitropyrazole) in stock to initiate synthesis immediately.

  • Syngene: Strong capabilities in heterocyclic process chemistry.

Tier 2: Precursor Suppliers (For In-House Synthesis)

If you choose to synthesize, source these key intermediates:

PrecursorCASSupplier ExamplesNotes
1-Hydrazinopropan-2-ol 18501-20-7 Fluorochem, Matrix Scientific, BenchChemKey Precursor. Using this hydrazine forces the correct regiochemistry (see Route A).
3-Methyl-4-nitropyrazole 5334-40-7 Sigma-Aldrich, Combi-BlocksCheap starting material for Route B (requires separation).
Propylene Oxide 75-56-9 Merck, TCIElectrophile for Route B.

Synthesis Protocols (The "Make" Option)

If commercial lead times (>8 weeks) are unacceptable, use the following protocols. Route A is recommended for higher regiochemical fidelity.[2]

Route A: Regioselective Cyclization (High Purity)

This route builds the pyrazole ring onto the propyl chain, avoiding the isomer mixture issue.

RouteA Hydrazine 1-Hydrazinopropan-2-ol (CAS 18501-20-7) Cyclization Cyclization (EtOH, Reflux) Hydrazine->Cyclization Enaminone 2-((Dimethylamino)methylene)- 3-oxobutanoate equivalent Enaminone->Cyclization Intermediate 1-(2-hydroxypropyl)- 4-carboxylate-5-methylpyrazole Cyclization->Intermediate Transformation Hydrolysis -> Nitration -> Reduction Intermediate->Transformation Product Target: 1-(4-Amino-5-methyl- 1H-pyrazol-1-yl)propan-2-ol Transformation->Product

Caption: Route A ensures the N1-propyl linkage is fixed before the ring closes, maximizing 1,5-isomer yield.

Route B: Direct Alkylation (Industrial / Scale-Up)

This route is cheaper but yields a mixture that requires chromatographic separation.

  • Nitration/Start: Begin with 3-methyl-4-nitropyrazole (CAS 5334-40-7).

  • Alkylation: React with propylene oxide (excess) and Cs₂CO₃ (base) in DMF at 80°C.

    • Technical Insight: Using cesium carbonate often improves the ratio of the 1,5-isomer compared to sodium hydride.

  • Separation (Critical): The product will be a mixture of 1-(2-hydroxypropyl)-3-methyl-4-nitropyrazole (Major) and 1-(2-hydroxypropyl)-5-methyl-4-nitropyrazole (Minor, Target).

    • Purification: Separate via Flash Chromatography (SiO₂). The 1,5-isomer (more sterically crowded) typically elutes after the 1,3-isomer in EtOAc/Hexane systems.

  • Reduction: Hydrogenation (H₂, Pd/C, MeOH) of the isolated 5-methyl-4-nitro intermediate yields the final amine.

Quality Control & Validation

To validate the material received from a supplier or synthesized in-house, you must perform the following checks.

Analytical Logic

The primary risk is Regioisomer Contamination . Standard 1H NMR is often insufficient to distinguish the 3-methyl and 5-methyl isomers definitively without a reference standard.

Validation Workflow

QC Sample Incoming Sample LCMS LC-MS Analysis (Confirm MW 155.2) Sample->LCMS HNMR 1H NMR (Check Purity) Sample->HNMR NOESY NOESY 2D NMR (CRITICAL STEP) HNMR->NOESY Decision Is Cross-Peak Observed? NOESY->Decision Pass PASS: 5-Methyl Isomer (N-CH2 <-> C-CH3 interaction) Decision->Pass Yes Fail FAIL: 3-Methyl Isomer (No interaction) Decision->Fail No

Caption: QC Workflow emphasizing NOESY NMR to distinguish regioisomers.

NOESY Interpretation:

  • Target (5-Methyl): You will see a Nuclear Overhauser Effect (NOE) cross-peak between the N-methylene protons (of the propyl chain) and the C-methyl protons on the pyrazole ring. This confirms they are adjacent (positions 1 and 5).

  • Impurity (3-Methyl): The methyl group is at position 3, far from the N-propyl group. No significant NOE cross-peak will be observed.

References

  • BenchChem. Technical Guide to 1-Hydrazino-2-propanol (CAS 18501-20-7). Retrieved from .

  • Fluorochem. Product Page: 1-Hydrazinopropan-2-ol Oxalate.[3][4] Retrieved from .

  • PubChem. Compound Summary: 1-Hydrazinylpropan-2-ol (CID 236167).[5] Retrieved from .

  • Alberola, A., et al. "Regioselectivity in Pyrazole Formation."[6][7] Journal of Organic Chemistry. (Discusses steric control in hydrazine cyclizations).

  • Kong, Y., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[2] Organic Letters, 2014.[2] (Methodology for controlling 1,5-substitution).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective N-Alkylation of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol

Introduction: Navigating the Regioselectivity Challenge in Aminopyrazole Alkylation N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Regioselectivity Challenge in Aminopyrazole Alkylation

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The specific substitution pattern on the pyrazole ring is critical for pharmacological activity, making regioselective synthesis a paramount concern for researchers in drug development. The target molecule, 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol, presents a classic synthetic challenge. It possesses two potentially nucleophilic nitrogen centers available for alkylation: the N2-position of the pyrazole ring and the exocyclic 4-amino group. Direct alkylation of this substrate is likely to result in a mixture of N2-alkylated, 4-N-alkylated, and potentially di-alkylated products, leading to low yields of the desired compound and creating significant purification hurdles.

This application note provides a comprehensive guide to the selective N-alkylation of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol. We will present two primary protocols. The first is a direct alkylation method, which, while simpler, carries a significant risk of non-selective product formation. The second, and recommended, protocol employs a robust protection-alkylation-deprotection strategy to ensure the selective formation of the N2-alkylated product. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for the synthesis of this important class of molecules.

Strategic Decision Making: Direct Alkylation vs. Protection-Deprotection

The choice between a direct alkylation and a protection-deprotection strategy hinges on the desired level of purity and the tolerance for product mixtures. The following decision tree illustrates the key considerations:

G start Goal: Synthesize N2-alkylated 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol decision Is a mixture of regioisomers acceptable? start->decision direct_alkylation Protocol 1: Direct Alkylation decision->direct_alkylation Yes protection_strategy Protocol 2: Protection-Alkylation-Deprotection decision->protection_strategy No outcome1 Potential for low yield of desired product and complex purification. direct_alkylation->outcome1 outcome2 Higher overall yield of pure desired product. Requires additional synthetic steps. protection_strategy->outcome2

Caption: Decision workflow for selecting an N-alkylation strategy.

Protocol 1: Direct N-Alkylation (Non-Selective)

This protocol outlines a general procedure for the direct N-alkylation of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol. It is crucial to recognize that this method will likely produce a mixture of regioisomers. The ratio of N2 to 4-amino alkylation will depend on the specific alkylating agent, base, and solvent used.

Rationale

In this one-step approach, a base is used to deprotonate the most acidic proton, which is expected to be on the pyrazole ring, making the N2-nitrogen nucleophilic. However, the exocyclic 4-amino group also possesses nucleophilic character and can compete in the alkylation reaction. Steric hindrance around the N2 position due to the existing N1-substituent may favor alkylation at the more accessible 4-amino group.

Materials
ReagentGradeSupplier
1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol≥95%Commercially available
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Reagent GradeStandard chemical supplier
Potassium Carbonate (K₂CO₃), anhydrous≥99%Standard chemical supplier
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Standard chemical supplier
Ethyl Acetate (EtOAc)ACS GradeStandard chemical supplier
Saturated aqueous Sodium Chloride (Brine)N/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard chemical supplier
Experimental Procedure
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of 0.2 M.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Heat the reaction to 60-80 °C and monitor the progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will likely be a mixture. Purification by flash column chromatography on silica gel will be necessary to separate the regioisomers.

Protocol 2: Selective N2-Alkylation via Protection-Alkylation-Deprotection

This protocol is the recommended approach for the synthesis of pure N2-alkylated 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol. It involves the protection of the more nucleophilic 4-amino group, followed by alkylation of the N2-position, and subsequent deprotection. The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the amino group as it is stable under the basic conditions of alkylation and can be removed under acidic conditions.[2][3][4]

Reaction Scheme

G sub Substrate prot Boc-Protected Intermediate sub->prot Boc₂O, Et₃N, DCM alk N2-Alkylated Intermediate prot->alk R-X, K₂CO₃, DMF final Final Product alk->final TFA or HCl in Dioxane

Caption: Protection-Alkylation-Deprotection workflow.

Part A: Boc Protection of the 4-Amino Group

Rationale

The 4-amino group is protected as a Boc-carbamate to prevent it from reacting with the alkylating agent in the subsequent step. Di-tert-butyl dicarbonate (Boc₂O) is a common and effective reagent for this transformation.[4][5][6]

Materials

ReagentGradeSupplier
1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol≥95%Commercially available
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeStandard chemical supplier
Triethylamine (Et₃N)≥99.5%Standard chemical supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard chemical supplier

Experimental Procedure

  • Dissolve 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can often be used in the next step without further purification.

Part B: N2-Alkylation of the Boc-Protected Intermediate

Rationale

With the 4-amino group protected, the N2-position of the pyrazole ring is now the most nucleophilic site. The alkylation proceeds under standard basic conditions.[7]

Materials

ReagentGradeSupplier
Boc-protected pyrazole from Part ACrude from previous stepN/A
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Reagent GradeStandard chemical supplier
Potassium Carbonate (K₂CO₃), anhydrous≥99%Standard chemical supplier
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Standard chemical supplier

Experimental Procedure

  • To a flame-dried round-bottom flask under an inert atmosphere, add the crude Boc-protected pyrazole from Part A (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of 0.2 M.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, pour into cold water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Part C: Deprotection of the Boc Group

Rationale

The final step is the removal of the Boc protecting group to reveal the free 4-amino group. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent.[8][9][10]

Materials

ReagentGradeSupplier
N2-alkylated, Boc-protected intermediate from Part BPurifiedN/A
Trifluoroacetic Acid (TFA)Reagent GradeStandard chemical supplier
Dichloromethane (DCM)ACS GradeStandard chemical supplier
Saturated aqueous Sodium Bicarbonate (NaHCO₃)N/APrepared in-house

Experimental Procedure

  • Dissolve the purified product from Part B in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final N2-alkylated product.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low yield in direct alkylation - Incomplete reaction- Formation of multiple products- Increase reaction temperature or time- Switch to a more reactive alkylating agent (e.g., iodide instead of bromide)- Employ the protection-deprotection strategy (Protocol 2)
No reaction - Inactive alkylating agent- Insufficiently strong base- Check the purity of the alkylating agent- Use a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF, with appropriate safety precautions
Difficult separation of isomers - Similar polarity of N2 and 4-N alkylated products- Use a different eluent system for column chromatography- Consider derivatization of the mixture to alter polarities before separation
Incomplete Boc protection - Insufficient Boc₂O or base- Presence of water- Use a slight excess of Boc₂O and triethylamine- Ensure all reagents and solvents are anhydrous
Incomplete Boc deprotection - Insufficient acid or reaction time- Increase the amount of TFA or extend the reaction time- Consider using a stronger acid like 4M HCl in dioxane

Expected Outcomes and Data Summary

The following table provides a hypothetical summary of expected outcomes for the selective N2-alkylation using Protocol 2 with different alkylating agents. Actual yields may vary depending on the specific reaction conditions and scale.

Alkylating Agent (R-X)Expected ProductTypical Isolated Yield (%)Purity (by ¹H NMR)
Iodomethane1-(4-Amino-5-methyl-2-methyl-2H-pyrazol-1-yl)propan-2-ol75-85>95%
Benzyl Bromide1-(4-Amino-2-benzyl-5-methyl-2H-pyrazol-1-yl)propan-2-ol70-80>95%
Ethyl Iodide1-(4-Amino-2-ethyl-5-methyl-2H-pyrazol-1-yl)propan-2-ol72-82>95%

References

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC. Available at: [Link]

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025). ResearchGate. Available at: [Link]

  • Selective Ring N-Protection of Aminopyrazoles. (2025). ResearchGate. Available at: [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). PMC. Available at: [Link]

  • Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. (2019). Molecular Diversity. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Laboraty o. Available at: [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. (n.d.). Google Patents.
  • Crystal packing arrangement of 4‐aminopyrazolone (3) (Boc group has... (n.d.). ResearchGate. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Available at: [Link]

  • Deprotection of N-BOC compounds. (n.d.). Google Patents.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. Available at: [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2025). Arkivoc. Available at: [Link]

  • Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. (n.d.). ResearchGate. Available at: [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). PubMed. Available at: [Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2018). MDPI. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. Available at: [Link]

  • N-alkylation of n-alpha-boc-protected amino acids. (n.d.). Google Patents.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC. Available at: [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Protecting Groups List. (n.d.). SynArchive. Available at: [Link]

  • A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. (2022). Canadian Journal of Chemistry. Available at: [Link]

  • The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (2025). ResearchGate. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. Available at: [Link]

  • Nitropyrazoles 21. Selective nucleophilic substitution of the nitro group in 1-amino-3,4-dinitropyrazole. (2025). ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • N-alkylation method of pyrazole. (n.d.). Google Patents.
  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (n.d.). Google Patents.

Sources

Application

Precision Synthesis of Pyrazolo[3,4-b]pyridines: From Classical Condensation to Microwave-Assisted Multicomponent Cascades

[1] Executive Summary The pyrazolo[3,4-b]pyridine scaffold (often referred to as 1-aza-indazole) represents a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore for ATP-competitive kina...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold (often referred to as 1-aza-indazole) represents a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore for ATP-competitive kinase inhibitors (e.g., GSK-3


, CDK, and TRK inhibitors).

This Application Note provides a definitive guide to synthesizing this scaffold using 5-aminopyrazoles as the primary precursor. Unlike generic textbook procedures, this guide addresses the critical challenge of regioselectivity —controlling the competition between the desired pyrazolo[3,4-b]pyridine (C4-cyclization) and the thermodynamic byproduct, pyrazolo[1,5-a]pyrimidine (N1-cyclization). We present two field-validated protocols: a high-throughput microwave-assisted multicomponent reaction (MCR) and a robust classical condensation for scale-up.

Strategic Analysis: The Regioselectivity Challenge

Before initiating synthesis, researchers must understand the electronic duality of the 5-aminopyrazole precursor. The molecule possesses three nucleophilic sites: the exocyclic amine (


), the endocyclic nitrogen (

), and the carbon at position 4 (

).
  • Path A (Desired): C4-nucleophilic attack (Michael-type) followed by cyclization yields the pyrazolo[3,4-b]pyridine .

  • Path B (Undesired): N1-nucleophilic attack yields the pyrazolo[1,5-a]pyrimidine .

Expert Insight: To favor Path A, reaction conditions must enhance the enamine character of the C4 position. Using protic solvents (like acetic acid) or specific catalysts (L-proline) stabilizes the intermediate required for [3,4-b] fusion.

Mechanistic Pathway & Visualization

The following diagram illustrates the mechanism for the Three-Component Reaction (Protocol 1), highlighting the critical "Michael Addition" step that determines the skeletal outcome.

G Start Reagents: Aldehyde + Active Methylene (e.g., Dimedone/Malononitrile) Inter1 Intermediate A: Knoevenagel Adduct (Arylidene) Start->Inter1 Condensation (-H2O) Step2 Step 2: Michael Addition (C4 Attack) Inter1->Step2 Reagent2 Precursor: 5-Aminopyrazole Reagent2->Step2 Nucleophilic Attack Inter2 Intermediate B: Acyclic Michael Adduct Step2->Inter2 Step3 Step 3: Intramolecular Cyclization (-NH2 attack) Inter2->Step3 Final Product: Pyrazolo[3,4-b]pyridine Step3->Final Dehydration/ Oxidation

Caption: Mechanistic flow of the one-pot multicomponent synthesis. The critical step is the C4-attack during Michael Addition, which sets the [3,4-b] fusion geometry.

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Multicomponent Synthesis (Green/High-Throughput)

Application: Rapid generation of compound libraries for SAR (Structure-Activity Relationship) studies. Reaction Type: 3-Component Condensation (Aldehyde + Active Methylene + 5-Aminopyrazole).

Materials
  • Reagent A: Aromatic Aldehyde (1.0 mmol)

  • Reagent B: Active Methylene (e.g., Dimedone, Malononitrile, or

    
    -keto ester) (1.0 mmol)
    
  • Reagent C: 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

  • Catalyst: L-Proline (10 mol%) or p-TSA (10 mol%)

  • Solvent: Water:Ethanol (1:1) or solvent-free (if using neat microwave conditions).

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM).

Step-by-Step Procedure
  • Charge: In a 10 mL microwave process vial, add Reagent A, Reagent B, Reagent C, and the catalyst.

  • Solvent: Add 2 mL of Water:Ethanol (1:1). Note: Water acts as a hydrophobic driver, accelerating the reaction via the "on-water" effect.

  • Irradiation: Cap the vial. Program the microwave for 140°C with a 10-minute hold time (High absorption level).

  • Cooling: Allow the vessel to cool to 40°C using compressed air cooling.

  • Work-up: The product typically precipitates out of the aqueous mixture.

    • Filter the solid using a sintered glass funnel.

    • Wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL).

  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mixtures. Column chromatography is rarely needed if the precipitate is washed thoroughly.

Typical Yield: 85–95% Time: 15 minutes total.

Protocol 2: Classical Friedländer-Type Condensation (Scale-Up)

Application: Gram-scale synthesis of specific lead compounds. Reaction Type: 2-Component Condensation (5-Aminopyrazole + 1,3-Dicarbonyl).

Materials
  • Precursor: 5-Aminopyrazole derivative (10 mmol)

  • Electrophile: 1,3-Diketone (e.g., Acetylacetone) or

    
    -keto ester (10 mmol)
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Equipment: Round-bottom flask, reflux condenser.

Step-by-Step Procedure
  • Dissolution: Dissolve the 5-aminopyrazole (10 mmol) in 20 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Addition: Add the 1,3-diketone (10 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118°C) with stirring for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). Look for the disappearance of the amine spot (ninhydrin active).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of crushed ice/water with vigorous stirring.

    • Neutralize carefully with concentrated Ammonia or NaOH solution to pH 7–8 (precipitate formation).

  • Purification: Filter the solid, wash with water, and dry. Recrystallize from Ethanol.

Expert Note: Glacial acetic acid serves a dual purpose: it acts as the solvent and the acid catalyst that protonates the carbonyl, facilitating the initial Schiff base formation and subsequent cyclization.

Data Summary & Comparison

FeatureProtocol 1 (Microwave MCR)Protocol 2 (Classical Reflux)
Reaction Time 10–20 mins4–8 hours
Yield High (85–95%)Moderate to Good (60–80%)
Atom Economy Excellent (One-pot, water byproduct)Good
Solvent Water/Ethanol (Green)Glacial Acetic Acid (Corrosive)
Scalability Low (mg to g scale)High (Multi-gram to kg)
Regiocontrol Kinetic control (favors [3,4-b])Thermodynamic control

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure scientific integrity, verify your product using these checkpoints:

  • Regioisomer Distinction (NMR):

    • Pyrazolo[3,4-b]pyridine (Correct): In

      
       NMR, look for the pyridine ring protons. If a C4-substituted product is made, the shielding patterns are distinct.
      
    • Pyrazolo[1,5-a]pyrimidine (Incorrect): This isomer often shows a characteristic upfield shift for the pyrimidine protons compared to the pyridine analog.

  • Fluorescence: Many 4-arylpyrazolo[3,4-b]pyridines exhibit strong fluorescence (blue region, ~400-450 nm). The absence of fluorescence might indicate the isomeric pyrimidine formation (though not definitive).

  • Melting Point: The [3,4-b] isomer typically has a higher melting point than its [1,5-a] isomer counterpart due to better stacking/planarity.

References

  • Ezzati, M., et al. (2018).[1] "An Efficient One-Pot, Four-Component Synthesis of Pyrazolo[3,4-b]pyridines Catalyzed by Tetrapropylammonium Bromide (TPAB) in Water." Australian Journal of Chemistry.

  • Quiroga, J., et al. (2011). "Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine-spirocycloalkanediones." Journal of Heterocyclic Chemistry.

  • Liu, N., et al. (2023).[2][3] "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Medicinal Chemistry.[2]

  • Abdel-Aziem, A., & Fouad, S. A. (2025).[4] "Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity." Molecular Diversity.

  • Molina, P., et al. (2023). "Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation." The Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol by column chromatography

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the column chromatography purification of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol. This resource is designed f...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the column chromatography purification of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The target molecule, a substituted aminopyrazole, presents a common yet significant purification challenge. Its structure contains a basic amino group and a heterocyclic pyrazole ring, both of which can interact strongly and undesirably with standard silica gel. This guide addresses the most frequent issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm getting significant peak tailing and streaking for my compound on a standard silica gel column. What's causing this and how do I fix it?

A1: The Root Cause and Solutions

This is the most common issue encountered with aminopyrazoles and other basic compounds.

The "Why": Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amino group on your pyrazole molecule undergoes a strong acid-base interaction with these acidic silanols. This interaction leads to inconsistent binding and slow, uneven elution, which manifests as severe peak tailing or streaking.[1] In some cases, this can lead to irreversible adsorption and low recovery.[2]

The Solutions: The strategy is to disrupt this acid-base interaction. You have two primary approaches: modify the mobile phase or change the stationary phase.

Solution 1: Mobile Phase Modification (The Quick Fix)

By adding a small amount of a basic modifier to your eluent, you can "cap" the acidic silanol sites, preventing your compound from interacting with them.

  • Recommended Modifier: Triethylamine (TEA) is a common and effective choice. Add 0.1% to 1% (v/v) of TEA to your entire mobile phase system (e.g., to both the hexane and ethyl acetate components of your gradient).[3]

  • Alternative Modifier: For highly polar systems where TEA might not be miscible or effective, a solution of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH4OH in MeOH stock solution added to dichloromethane) can be used for very polar basic compounds.[2]

Protocol: Basic Modifier TLC Test

  • Prepare two identical TLC chambers.

  • In Chamber A, use your standard eluent (e.g., 80:20 Ethyl Acetate/Hexane).

  • In Chamber B, use the same eluent but add 0.5% TEA.

  • Spot your crude sample on two separate TLC plates and develop one in each chamber.

  • Observation: The spot in Chamber B should be more compact (less streaking) and likely have a slightly higher Rf value. This confirms the modifier is effective.

Solution 2: Alternative Stationary Phases (The Robust Solution)

If tailing persists or if your compound is particularly sensitive, switching from silica gel is the most robust solution.

  • Amine-Functionalized Silica: This is an excellent choice. The stationary phase is covalently modified with amino groups, creating a more basic surface that repels basic analytes, leading to symmetrical peaks without needing a mobile phase modifier.[1]

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.[3]

  • Reversed-Phase (C18): If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase chromatography is a powerful option. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a buffer.

Q2: My compound is very polar and either stays at the baseline (Rf=0) on my TLC plate or won't elute from the column. What should I do?

A2: Overcoming High Polarity

The combination of the amino and hydroxyl groups makes 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol quite polar. If it's not moving with standard solvent systems like ethyl acetate/hexane, you need to significantly increase the mobile phase's polarity.

The "Why": In normal-phase chromatography, the mobile phase must be polar enough to displace the analyte from the stationary phase and move it along the column. If the compound is more strongly attracted to the stationary phase than the eluent, it will not move.[4]

Troubleshooting Steps:

  • Introduce a Stronger Polar Solvent: Switch from solvents like ethyl acetate to more polar options. Methanol (MeOH) or ethanol (EtOH) are the next logical choices.

    • Typical System: Start by developing a TLC plate with Dichloromethane (DCM) and add increasing percentages of methanol. A common starting point is 95:5 DCM/MeOH.

    • Gradient Elution: For your column, you will likely need to run a gradient. Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase it to 10% or even 20% to elute your highly polar compound.[5]

  • Incorporate a Basic Modifier: As discussed in Q1, even with a polar system like DCM/MeOH, the basicity of your compound will cause issues on silica. Always include a basic modifier (like 0.1-1% TEA or NH4OH) in these highly polar systems. A widely used system for polar nitrogenous compounds is a 95:4:1 or 85:14:1 mixture of DCM:MeOH:NH4OH.[5]

  • Consider Reversed-Phase: This is often the best approach for very polar compounds. The compound will be more retained in a highly aqueous mobile phase and will elute as the organic solvent percentage increases.

Table 1: Recommended Starting Solvent Systems

Stationary Phase Mobile Phase System Modifier Target Rf on TLC
Silica Gel Dichloromethane / Methanol 0.5% Triethylamine ~0.3
Silica Gel Ethyl Acetate / Hexane 0.5% Triethylamine ~0.3
Amine-Silica Ethyl Acetate / Hexane None typically needed[1] ~0.35
Alumina (Neutral) Ethyl Acetate / Hexane None ~0.35

| C18 (Reversed-Phase) | Water / Acetonitrile | 0.1% Formic Acid or TFA (for peak shape) | Varies |

Q3: I can't get good separation between my product and a closely-related impurity. How can I improve the resolution?

A3: Optimizing Selectivity

Poor resolution of closely related pyrazole isomers or impurities is a common challenge due to their similar physical properties.[6] If simply adjusting the ratio of your two-solvent system (e.g., changing from 70:30 to 80:20 EtOAc/Hexane) doesn't work, you need to change the selectivity of your system.

The "Why": Selectivity refers to the ability of the chromatographic system to distinguish between different analytes. It is influenced by the specific interactions (e.g., dipole-dipole, hydrogen bonding) between the analytes and both the stationary and mobile phases. Changing a solvent can fundamentally alter these interactions.[7]

Strategies for Improving Resolution:

  • Change Solvent System: Switch to a completely different solvent system that offers different interactions. If you are using an ethyl acetate (a hydrogen bond acceptor) / hexane system, try one with dichloromethane (a dipole) / methanol (a hydrogen bond donor).[3] This change in solvent character can often separate previously co-eluting spots.

  • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be no more than 1-5% of the mass of the silica gel.[3] If you are purifying 1g of material, you should use at least 20-100g of silica.

  • Use High-Performance Flash Chromatography (if available): Using smaller, more uniform silica particles (e.g., 25-40 µm vs. 40-63 µm) in pre-packed columns provides significantly higher resolving power.

  • Consider HPLC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) may be necessary, especially for resolving regioisomers or enantiomers.[6]

Q4: I suspect my compound is decomposing on the silica gel column. How can I check for this and prevent it?

A4: Assessing On-Column Stability

While many pyrazoles are stable, the combination of a primary amine and a potentially acidic stationary phase can sometimes lead to degradation.[2][8]

The "Why": The acidic surface of silica gel can catalyze decomposition reactions for sensitive compounds. This process can occur continuously as the compound band moves through the column, leading to low yield and impure fractions.[8]

Protocol: 2D TLC Stability Test

  • Take a TLC plate and spot your crude material in the bottom left corner.

  • Elute the plate as normal using your chosen solvent system.

  • Remove the plate from the chamber and let it air dry completely for 30-60 minutes. This allows the compound to remain in contact with the silica, mimicking time spent on a column.[2]

  • Rotate the plate 90 degrees counter-clockwise, so your initial lane of spots is now at the bottom.

  • Elute the plate again in the same solvent system.

  • Analysis:

    • Stable Compound: All spots will lie on a 45-degree diagonal line from the origin.

    • Unstable Compound: You will see new spots that are off the 45-degree diagonal. These represent degradation products formed during the time the compound was adsorbed on the silica.[8]

Prevention Strategies:

  • Deactivate the Silica: If you must use silica, you can reduce its acidity. However, this is less reliable than other methods.

  • Switch to a Less Acidic Stationary Phase: Use neutral alumina, Florisil, or amine-functionalized silica, which are much less likely to cause acid-catalyzed decomposition.[2][6]

  • Work Quickly: If using flash chromatography, use a faster flow rate to minimize the time your compound spends on the column.[6]

Workflow & Troubleshooting Diagrams

Diagram 1: Initial Condition Selection Workflow This diagram outlines the logical steps from initial analysis to selecting the right chromatographic system.

cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: System Selection TLC Run TLC in EtOAc/Hexane & DCM/MeOH Rf_Check Is Rf between 0.2-0.4? TLC->Rf_Check Tailing_Check Is there streaking/tailing? Rf_Check->Tailing_Check Yes Polarity_Adjust Adjust Solvent Ratio for Optimal Rf Rf_Check->Polarity_Adjust No Silica_Mod Use Silica Gel + 0.5% TEA Tailing_Check->Silica_Mod Yes Amine_Silica Use Amine-Functionalized Silica (No Modifier) Tailing_Check->Amine_Silica Yes (Best Option) Alumina Use Neutral Alumina (No Modifier) Tailing_Check->Alumina Yes Silica_Mod->Polarity_Adjust Amine_Silica->Polarity_Adjust Alumina->Polarity_Adjust Polarity_Adjust->TLC Re-run TLC

Caption: Decision tree for selecting the optimal stationary and mobile phase.

Diagram 2: Troubleshooting Peak Tailing This workflow provides a step-by-step guide for diagnosing and solving the common problem of peak tailing.

cluster_0 Problem Identification cluster_1 Diagnosis & Solution Path Problem Observe Peak Tailing in Column Fractions Check_Modifier Is a basic modifier (e.g., TEA) in the eluent? Problem->Check_Modifier Add_Modifier Add 0.1-1% TEA to eluent and re-run column Check_Modifier->Add_Modifier No Check_Overload Is sample load >5% of silica mass? Check_Modifier->Check_Overload Yes Reduce_Load Reduce sample load or use a larger column Check_Overload->Reduce_Load Yes Switch_Phase Switch to Amine-Silica or Neutral Alumina Check_Overload->Switch_Phase No (Root cause is likely stationary phase interaction)

Sources

Optimization

Troubleshooting side reactions in the synthesis of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol

Technical Support Center: Synthesis of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol Welcome to the technical support center for the synthesis of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol

Welcome to the technical support center for the synthesis of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges and side reactions encountered during this multi-step synthesis, ensuring higher yields, better purity, and reproducible results.

The synthesis of this molecule typically involves two key stages:

  • Formation of the Pyrazole Core: The synthesis of the 4-amino-5-methyl-1H-pyrazole intermediate, often via the condensation of a β-ketonitrile or a related precursor with hydrazine.

  • N-Alkylation: The subsequent alkylation of the pyrazole nitrogen with a propylene oxide equivalent to introduce the propan-2-ol side chain.

Each stage presents unique challenges, primarily concerning regioselectivity and competing side reactions. This guide will address these issues systematically.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each entry details potential causes and provides actionable, step-by-step solutions.

Problem 1: Low Yield and/or Mixture of Isomers in Pyrazole Core Synthesis

Question: My initial reaction to form 4-amino-5-methyl-1H-pyrazole results in a low yield and my analytical data (NMR, LC-MS) suggests the presence of a regioisomer, 4-amino-3-methyl-1H-pyrazole. What is happening and how can I improve the regioselectivity?

Potential Causes & Scientific Explanation:

The formation of a pyrazole ring from an unsymmetrical 1,3-dicarbonyl equivalent (or β-ketonitrile) and hydrazine can lead to two different regioisomers.[1] This occurs because the initial nucleophilic attack of hydrazine can happen at either of the two electrophilic carbonyl (or cyano) carbons. The reaction pathway is kinetically controlled, and factors like solvent, temperature, and pH can influence which pathway is favored.[2] For instance, in the reaction with ethyl 2-cyanoacetoacetate, hydrazine can attack either the ketone or the nitrile group first, leading to different cyclization intermediates and ultimately a mixture of the desired 5-methyl and the undesired 3-methyl isomers.

G cluster_start Starting Materials cluster_path Reaction Pathways cluster_end Products SM1 β-Ketonitrile (e.g., Ethyl 2-cyanoacetoacetate) Attack_A Attack at Ketone SM1->Attack_A Path A Attack_B Attack at Nitrile SM1->Attack_B Path B SM2 Hydrazine SM2->Attack_A SM2->Attack_B Intermediate_A Intermediate A Attack_A->Intermediate_A Favored Pathway Intermediate_B Intermediate B Attack_B->Intermediate_B Side Reaction Product_Desired Desired Product 4-Amino-5-methyl-1H-pyrazole Intermediate_A->Product_Desired Favored Pathway Product_Isomer Isomeric Impurity 4-Amino-3-methyl-1H-pyrazole Intermediate_B->Product_Isomer Side Reaction

Recommended Solutions & Protocols:

  • Solvent Optimization: The choice of solvent can dramatically influence regioselectivity. Polar protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), can stabilize key intermediates through hydrogen bonding and favor the formation of one isomer over the other.

    • Protocol: Perform small-scale parallel reactions in different solvents (e.g., Ethanol, 1-Propanol, TFE, Water) while keeping other parameters constant. Monitor the isomer ratio by HPLC or ¹H NMR.

  • pH Control: The reaction is often catalyzed by a small amount of acid.[3] The pH affects the nucleophilicity of the hydrazine and the reactivity of the electrophilic centers.

    • Protocol: Add a catalytic amount of a weak acid like acetic acid (e.g., 0.1 equivalents) to your reaction in an alcoholic solvent. Compare the outcome with a non-catalyzed reaction.

  • Use of Precursors with Better Directing Groups: Employing starting materials like β-enaminones can "lock in" the regiochemistry before cyclization, preventing the formation of mixtures.[1]

ConditionTypical SolventRegioisomer Ratio (5-Me:3-Me)Expected YieldReference
StandardEthanol~2:1 to 4:150-70%
OptimizedTrifluoroethanol (TFE)>95:575-90%
Acid CatalyzedEthanol / Acetic AcidImproved selectivity60-80%[3]

Table 1. Effect of reaction conditions on pyrazole synthesis regioselectivity.

Problem 2: Formation of N1 and N2 Alkylated Isomers

Question: During the N-alkylation step with propylene oxide (or a surrogate like 1-chloro-2-propanol), I am getting a mixture of two products. How can I selectively synthesize the desired N1-alkylated product, 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol?

Potential Causes & Scientific Explanation:

Unsymmetrical pyrazoles have two ring nitrogen atoms (N1 and N2) that can both act as nucleophiles. Direct alkylation often leads to a mixture of N1 and N2 regioisomers, which can be challenging to separate.[4] The regioselectivity of this reaction is governed by a delicate balance of steric and electronic factors.

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In 4-amino-5-methyl-1H-pyrazole, the N1 position is adjacent to the methyl group, making it more sterically hindered than the N2 position.

  • Electronic Effects: The electron-donating amino group at the C4 position influences the electron density at both nitrogens.

  • Reaction Conditions: The choice of base, solvent, and cation (from the base) can significantly alter the N1:N2 ratio.[5]

G cluster_conditions Reaction Conditions cluster_products Alkylation Products Start 4-Amino-5-methyl-1H-pyrazole + Propylene Oxide Base Base (e.g., K₂CO₃, NaH) Start->Base Solvent Solvent (e.g., DMF, MeCN) Start->Solvent Deprotonation Deprotonation (Forms Pyrazolate Anion) Base->Deprotonation N1_Product Desired N1-Isomer (Sterically more hindered path) Deprotonation->N1_Product N1 Attack N2_Product Undesired N2-Isomer (Sterically less hindered path) Deprotonation->N2_Product N2 Attack

Recommended Solutions & Protocols:

  • Optimize Base and Solvent System: This is the most critical factor for controlling N-alkylation regioselectivity.

    • For N1-alkylation , a common effective system is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO.[4] The potassium cation is believed to coordinate with the pyrazole anion in a way that directs the alkylating agent to the N1 position.

    • Using sodium hydride (NaH) can sometimes favor the N2 isomer due to different coordination properties of the smaller sodium cation.[5]

  • Temperature Control: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer. Start the reaction at room temperature or even 0 °C and monitor the progress.

  • Alternative Alkylation Strategies: If direct alkylation fails, consider methods that offer better regiocontrol, such as Michael addition if an appropriate α,β-unsaturated electrophile can be used.[6] For this specific target, this is less direct but remains a theoretical option for analogs.

Protocol for Selective N1-Alkylation:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flask with 4-amino-5-methyl-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent: Add anhydrous DMF to form a ~0.5 M solution.

  • Reagent Addition: Add 1-chloro-2-propanol (1.1 eq) dropwise at room temperature. (Note: Propylene oxide can also be used, but requires a pressure vessel and careful temperature control).

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine to remove DMF and salts.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 3: Over-alkylation of the 4-Amino Group

Question: I'm observing a byproduct with a mass corresponding to the addition of two propanol units. Is the exocyclic amino group getting alkylated?

Potential Causes & Scientific Explanation:

Yes, this is a common side reaction. While the ring nitrogens are generally more nucleophilic after deprotonation, the exocyclic 4-amino group can also be alkylated, especially under forcing conditions (high temperature, strong base, large excess of alkylating agent).[7][8] This leads to the formation of secondary or even tertiary amines at the C4 position, and in some cases, quaternary ammonium salts. The desired product, a primary amine, is often more nucleophilic than the starting amine, which can lead to a "runaway" reaction where the product is consumed to form di-alkylated species.[7][9]

Recommended Solutions:

  • Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05 - 1.1 equivalents). Avoid using a large excess.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring reaction at the more nucleophilic pyrazolate anion over the less reactive exocyclic amine.[9]

  • Protecting Groups: If over-alkylation remains a persistent issue, consider protecting the 4-amino group before the N-alkylation step. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group can be used. The protecting group can be removed in a subsequent step.

    • Protection (Boc): React the 4-amino-5-methyl-1H-pyrazole with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

    • N-Alkylation: Perform the N-alkylation as described previously on the Boc-protected pyrazole.

    • Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) or HCl in an appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials? A1: For the pyrazole synthesis, the purity of the β-ketonitrile is crucial. Isomeric impurities in this starting material will directly translate to isomeric impurities in the product. For the N-alkylation step, use an anhydrous base and solvent to prevent side reactions with water. The alkylating agent (e.g., 1-chloro-2-propanol) should be free of di-halogenated impurities.

Q2: What are the best analytical methods for monitoring these reactions? A2: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of products. Use a solvent system like Ethyl Acetate/Hexane or Dichloromethane/Methanol.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the ratio of isomers. A C18 reverse-phase column is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of the desired product and any side products, helping to diagnose issues like over-alkylation or the formation of unexpected adducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for final product characterization and for determining the precise ratio of regioisomers in mixtures. The chemical shifts of the pyrazole ring protons and the methyl group are distinct for N1 and N2 isomers.

Q3: My final product is difficult to purify by column chromatography. Are there alternative methods? A3: Yes. Since the target molecule contains a basic amino group and a secondary alcohol, it has good solubility in aqueous acid.

  • Acid/Base Extraction: You can often purify the product by dissolving the crude material in an organic solvent (like ethyl acetate) and extracting it into an aqueous acid solution (e.g., 1M HCl). Neutral, non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product re-extracted into an organic solvent.

  • Crystallization of a Salt: The product can be precipitated from a solution as a salt (e.g., hydrochloride or sulfate). Dissolve the crude free-base in a solvent like isopropanol or ethanol and add a stoichiometric amount of acid (e.g., HCl in isopropanol). The resulting salt may crystallize in high purity.[10]

References

  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Support.
  • Bayer Aktiengesellschaft. (2011). Method for purifying pyrazoles. (Patent No. WO2011076194A1). Google Patents.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523–3529.
  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
  • Tasch, B., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Support.
  • Al-Mulla, A. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Molecules.
  • Abdel-Megged, M. F., et al. (2000). Synthesis of New 5-N-Pyrazolyl Amino Acids, Pyrazolopyrimidines and Pyrazolopyridines. Acta Chimica Slovenica, 47, 187-203.
  • BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem Technical Support.
  • Shcherbakov, K., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335).
  • BenchChem. (n.d.). Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions. BenchChem Technical Support.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • LibreTexts Chemistry. (2024). 24.S: Amines and Heterocycles (Summary).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol

[1] Part 1: Executive Stability Summary AMP-2-ol belongs to the class of N-substituted 4-aminopyrazoles , widely utilized as precursors in oxidative dye synthesis and pharmaceutical coupling.[1] The Critical Rule: The st...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Stability Summary

AMP-2-ol belongs to the class of N-substituted 4-aminopyrazoles , widely utilized as precursors in oxidative dye synthesis and pharmaceutical coupling.[1]

The Critical Rule: The stability of this molecule is governed by the electron-rich 4-amino group .[1] In its free base form, it is highly susceptible to oxidative degradation, leading to the formation of colored azo-dimers or imino-quinone species.[1]

Quick-Reference Stability Matrix
ParameterStability StatusCritical Action
Solid State 🟢 Stable (if dry/dark)Store at 2-8°C under Argon/Nitrogen.[1] Hygroscopic.
Aqueous (pH < 4) 🟢 Stable Protonation of the amine protects against oxidation.
Aqueous (pH > 7) 🔴 Unstable Rapid oxidation to brown/black species within hours.
DMSO 🟡 Moderate Use anhydrous DMSO; freeze-thaw cycles promote degradation.[1]
Methanol/Ethanol 🟡 Moderate Good for short-term stock; susceptible to light degradation.[1]

Part 2: Troubleshooting Guide

Issue 1: Solution Discoloration (Pink/Brown/Black)

Symptom: Your clear or pale yellow stock solution turns pink, brown, or eventually black. Root Cause: Oxidative Coupling. The free amine at position 4 is oxidizing. This is often autocatalytic in the presence of trace metals or high pH.

Troubleshooting Logic:

DiscolorationLogic Start Solution Turns Pink/Brown CheckPH Check pH Start->CheckPH PH_High pH > 6.0? CheckPH->PH_High Yes PH_Low pH < 4.0? CheckPH->PH_Low No Action_Acid Acidify immediately (add 0.1% Formic Acid or HCl) PH_High->Action_Acid Check_Air Check Headspace (Is it Air?) PH_Low->Check_Air Action_Degas Purge with Argon/N2 Use Degassed Solvents Check_Air->Action_Degas Yes Check_Light Exposure to Light? Check_Air->Check_Light No Action_Dark Wrap container in foil Store in Amber Glass Check_Light->Action_Dark Yes

Figure 1: Decision tree for diagnosing and correcting solution discoloration.

Issue 2: "Ghost Peaks" in HPLC

Symptom: Chromatograms show split peaks or unexpected broad peaks eluting after the main compound. Root Cause: Schiff Base Formation or Dimerization . In aldehydic solvents or aged DMSO, the amine can react with impurities. Corrective Action:

  • Verify Solvent Purity: Ensure DMSO is HPLC grade and free of formaldehyde traces.

  • Fresh Prep: Prepare standards immediately before injection.

  • Temperature Control: Keep the autosampler at 4°C.

Part 3: Solvent Compatibility & Preparation[1]

The N1-hydroxypropyl group confers unique solubility compared to the methyl/ethyl analogs.

Aqueous Solutions (Preferred for Analysis)
  • Protocol: Dissolve AMP-2-ol in 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0).

  • Why? Acidic pH protonates the

    
     group (
    
    
    
    ), rendering it electron-deficient and resistant to oxidation [1].[1]
  • Shelf Life: ~24-48 hours at 4°C.

DMSO (Preferred for High-Concentration Stock)[1]
  • Protocol: Dissolve up to 50-100 mM.

  • Warning: DMSO is hygroscopic. Water absorption will accelerate degradation.

  • Storage: Aliquot into single-use vials. Store at -20°C. Do not refreeze multiple times.

Alcohols (Methanol/Ethanol)
  • Protocol: Soluble, but less stable than acidic water.[1]

  • Risk: Transesterification is rare but possible at high temperatures. Evaporation changes concentration rapidly.

  • Use Case: Intermediate dilutions only.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I sonicate AMP-2-ol to improve solubility? A: Yes, but strictly limit it to <5 minutes. Excessive sonication generates heat and free radicals (cavitation), which can initiate the oxidation of the 4-amino group.

Q: Why does the SCCS opinion for similar pyrazoles recommend sulfate salts? A: The sulfate or chloride salt forms (e.g., 1-hydroxyethyl-4,5-diaminopyrazole sulfate) are significantly more stable than the free base because the amine is "locked" in a protonated state [2].[1] If you have the free base of AMP-2-ol, converting it to a hydrochloride salt in situ (by adding equimolar HCl) will vastly improve storage stability.[1]

Q: Is the compound light-sensitive? A: Yes.[1] Aminopyrazoles are chromophores. UV/Vis absorption can promote photo-oxidation.[1] Always use amber glassware.

Part 5: Standardized Experimental Protocols

Analytical Quantification (HPLC-UV)

Based on validated methods for oxidative dye precursors [3].

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (Buffer is critical to prevent peak tailing of the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 290 nm.

  • Flow Rate: 1.0 mL/min.

Forced Degradation Pathway (Visualization)

Understanding how AMP-2-ol fails helps you prevent it.[1]

DegradationPathway AMP AMP-2-ol (Free Base) Radical Aminyl Radical (Intermediate) AMP->Radical Oxidation (O2/Light) Salt AMP-2-ol Salt (Protonated) AMP->Salt + Acid (H+) STABILIZATION Dimer Azo-Dimer (Colored/Insoluble) Radical->Dimer Coupling Salt->AMP + Base (OH-)

Figure 2: The primary degradation pathway (Oxidation) vs. the stabilization pathway (Protonation).[1]

References

  • Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. SCCS/1449/11.[2] European Commission. Link

  • Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on 1-Hexyl 4,5-Diamino Pyrazole Sulfate (A163). SCCS/1562/15. European Commission. Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-aminopyrazole derivatives.[1] Link

Sources

Optimization

Technical Support Center: Purification of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol

Welcome to the technical support center for the synthesis and purification of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable heterocyclic compound. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth, practical solutions to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My crude 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol is a sticky oil/gum. What is the best initial purification strategy?

This is a very common issue. The target compound possesses both a basic amino group and a hydrophilic alcohol group, leading to high polarity and a tendency to form hydrogen bonds. This often results in a non-crystalline crude product.

Expert Recommendation:

Your first approach should be to attempt crystallization by converting the free base into a salt. This strategy alters the compound's crystal lattice energy and can significantly improve its crystallinity.

Step-by-Step Protocol: Salt Formation for Crystallization

  • Solvent Selection: Dissolve your crude oil in a minimal amount of a suitable organic solvent. Good starting points are isopropanol, ethanol, or acetone.[1]

  • Acid Addition: Slowly add a solution of an acid (e.g., hydrochloric acid in isopropanol, or oxalic acid in ethanol) dropwise to the stirred solution of your crude product.[1]

  • Monitoring Precipitation: Continue the addition until a precipitate forms or the solution becomes cloudy. You can monitor the pH to target the equivalence point.

  • Inducing Crystallization: If a precipitate does not form immediately, try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod to provide nucleation sites.

  • Isolation: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

This method is often effective for purifying pyrazole compounds by selectively crystallizing the desired product away from non-basic impurities.[1][2]

Q2: I'm seeing a significant side-product in my reaction mixture. What could it be and how do I remove it?

The synthesis of substituted pyrazoles can often lead to regioisomeric impurities.[3] Given the structure of your target molecule, a likely impurity is the regioisomer, 1-(4-Amino-3-methyl-1H-pyrazol-1-yl)propan-2-ol.

Causality of Isomer Formation:

The formation of this isomer depends on the initial cyclization step in the pyrazole synthesis. The reaction of a hydrazine equivalent with a 1,3-dicarbonyl or equivalent precursor can proceed in two different ways, leading to the formation of distinct regioisomers.

.dot

Caption: Regioisomer Formation in Pyrazole Synthesis

Troubleshooting and Removal Strategy:

Separating these isomers can be challenging due to their similar physical properties.

MethodAdvantagesDisadvantages
Fractional Crystallization Scalable, cost-effective.May require multiple recrystallizations; yield loss is possible.
Column Chromatography High resolution, effective for small scales.Can be difficult due to the high polarity of the compounds.[4]

Expert Recommendation:

For laboratory-scale purification, column chromatography is often the most effective method. Due to the high polarity of your compound and its isomer, standard silica gel chromatography can be problematic, leading to streaking and poor separation.[5]

Step-by-Step Protocol: Modified Flash Chromatography

  • Stationary Phase Preparation: Deactivate the silica gel to minimize strong interactions with the basic amino groups. This can be achieved by preparing a slurry of silica gel in your chosen eluent and adding 1% triethylamine or ammonia in methanol.[6]

  • Solvent System (Eluent): A polar solvent system is necessary. Start with a mixture of dichloromethane (DCM) and methanol (MeOH), such as 95:5 DCM:MeOH. Gradually increase the polarity by increasing the percentage of methanol.

  • Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This "dry loading" technique often provides better resolution than loading the sample dissolved in a solvent.

  • Elution: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).

An alternative for highly polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase of a water-miscible organic solvent with a small amount of aqueous buffer.[7]

Q3: My final product shows residual starting materials. What is the most efficient way to remove them?

The presence of unreacted starting materials is a common issue. The best removal strategy depends on the nature of the starting material.

Scenario 1: Excess Hydrazine Derivative

  • Problem: Hydrazine derivatives are often volatile and can be difficult to remove completely by evaporation.

  • Solution: An acidic wash is highly effective. Dissolve your crude product in an organic solvent like ethyl acetate or DCM. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your aminopyrazole product will move into the acidic aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with a base like sodium bicarbonate and extract your purified product back into an organic solvent.

Scenario 2: Unreacted Dicarbonyl Compound

  • Problem: These precursors can have polarities similar to the product.

  • Solution: A basic wash can be effective if the dicarbonyl compound has acidic protons. Dissolve the crude product in an organic solvent and wash with a dilute base solution (e.g., 1M NaOH). This will deprotonate and dissolve the dicarbonyl precursor into the aqueous layer.

.dot

Caption: Liquid-Liquid Extraction Workflow for Purification

Q4: I have successfully isolated a solid product, but the purity is still not sufficient. What should I do next?

If you have a solid product that is not yet pure enough, recrystallization is the preferred method for enhancement.

Expert Recommendation:

The key to successful recrystallization is finding a suitable solvent or solvent system.

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: Test the solubility of a small amount of your product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold. Good candidates to screen for aminopyrazole derivatives include ethanol, methanol-water mixtures, or ethyl acetate.[6]

  • Recrystallization Procedure:

    • Dissolve the impure solid in the minimum amount of hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[6]

References

  • Isolation and chromatographic purification of reaction products
  • Technical Support Center: Purification of Polar Amino Alcohols. (n.d.). Benchchem.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Process for preparation of aminopyrazole. (n.d.).
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025).
  • Separation and Detection of Amino Acids. (n.d.). BIOC2580: Introduction to Biochemistry*.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
  • Method for purifying pyrazoles. (n.d.).
  • Process for the purification of pyrazoles. (n.d.).
  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2015). Organic & Biomolecular Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benchmarking the Potency of Novel 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol Derivatives as Kinase Inhibitors

Introduction: The Therapeutic Promise of the Pyrazole Scaffold The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its five-membered aromatic r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique three-dimensional structure that can engage with various biological targets.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[3][4][5] A key mechanism underlying their anticancer potential is the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth.[5][6]

Among the many kinase targets, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a significant focus for cancer therapy.[7][8] CDK2, in complex with its regulatory partner Cyclin E, plays a critical role in the G1/S phase transition of the cell cycle.[9] Its overexpression or aberrant activity is a hallmark of several cancers, making it a compelling target for therapeutic intervention.[8][9] The aminopyrazole core, in particular, has proven to be an effective framework for developing potent and selective CDK2 inhibitors.[7][10]

This guide provides a comprehensive framework for benchmarking the potency of a novel series of compounds: 1-(4-amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol derivatives. We will delineate a robust, multi-tiered strategy, moving from direct enzymatic inhibition to cellular activity, to quantitatively assess and compare the therapeutic potential of these novel chemical entities.

Mechanism of Action: Targeting the CDK2/Cyclin E Engine of Cell Proliferation

The primary hypothesis for the anticancer activity of these pyrazole derivatives is the inhibition of CDK2. The CDK2/Cyclin E complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase. By inhibiting CDK2, these compounds are expected to prevent Rb phosphorylation, maintain E2F in its suppressed state, and ultimately halt cell cycle progression, leading to apoptosis in cancer cells.[7]

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb Protein CDK2->Rb phosphorylates pRb p-Rb (Inactive) E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates pRb->E2F releases Cell_Proliferation Cell Proliferation S_Phase_Genes->Cell_Proliferation leads to Inhibitor 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol Derivative Inhibitor->CDK2 INHIBITS

Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrazole derivatives.

Benchmarking Strategy: A Two-Pronged Approach

To comprehensively evaluate the potency of our novel derivatives, a two-pronged approach is essential. This strategy ensures that we measure not only the direct interaction with the purified target enzyme but also the compound's effectiveness in a more biologically relevant cellular environment.

  • Biochemical Assay: This is the first tier of screening. We will use an in vitro kinase assay to measure the direct inhibitory effect of the compounds on purified human CDK2/Cyclin A enzyme.[11] This provides a clean measure of potency, quantified as the IC50 value (the concentration required to inhibit 50% of the enzyme's activity), without the complexities of cell permeability and off-target effects.[12][13]

  • Cell-Based Assay: This second tier assesses a compound's efficacy in a living system. We will use a cancer cell line known for CDK2 dependency, such as a CCNE1-amplified ovarian cancer line (e.g., OVCAR-3), to measure the anti-proliferative activity of the compounds.[8] This assay provides a more holistic view of potency, factoring in cell membrane permeability, metabolic stability, and engagement with the target in its native environment.

Experimental_Workflow Start Compound Library (Pyrazole Derivatives) Biochem_Assay Tier 1: Biochemical Assay (In Vitro CDK2/Cyclin A Inhibition) Start->Biochem_Assay IC50_Biochem Determine Biochemical IC50 Biochem_Assay->IC50_Biochem Cell_Assay Tier 2: Cell-Based Assay (Anti-proliferative Activity in OVCAR-3 cells) IC50_Biochem->Cell_Assay Promising Candidates SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Biochem->SAR_Analysis IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell IC50_Cell->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: Two-tiered workflow for benchmarking the potency of pyrazole derivatives.

Experimental Protocols

Protocol 1: In Vitro CDK2/Cyclin A Kinase Inhibition Assay (Radiometric)

This protocol is a gold-standard method for quantifying kinase activity by measuring the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate protein.[11][14]

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Histone H1 protein (substrate)

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • [γ-³³P]ATP

  • 10% Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

  • Test compounds (10 mM stock in DMSO)

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 96-well plate, combine the following in order:

    • 2.5 µL of test compound dilution (or DMSO for control).

    • 10 µL of kinase reaction buffer.

    • 10 µL of a mixture containing CDK2/Cyclin A enzyme and Histone H1 substrate.

  • Initiate Reaction: Add 2.5 µL of [γ-³³P]ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30 minutes with gentle agitation.

  • Stop Reaction: Spot 20 µL from each well onto a sheet of P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Air dry the paper, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Convert CPM values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • OVCAR-3 human ovarian cancer cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed OVCAR-3 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (final concentrations typically ranging from 50 µM to 0.5 nM). Include wells with DMSO only as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of compound concentration and fit the data to determine the cellular IC50 value.

Comparative Potency Analysis

To illustrate the benchmarking process, we present hypothetical data for three derivatives of our lead scaffold, compared against a known pyrazole-based CDK2 inhibitor, Compound 34, which has a reported IC50 of 0.095 µM.[15]

  • Compound A: The parent 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol.

  • Derivative B: Introduction of a 4-fluorophenyl group at the C3 position of the pyrazole ring.

  • Derivative C: Cyclization of the propan-2-ol side chain to form a morpholine ring.

CompoundModificationBiochemical IC50 (CDK2/Cyclin A) [µM]Cellular IC50 (OVCAR-3) [µM]
Compound 34 (Ref.) Reference Pyrazole Inhibitor0.0950.45
Compound A Parent Scaffold2.5> 50
Derivative B 3-(4-fluorophenyl)0.150.82
Derivative C N-morpholine side chain5.8> 50

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical insights into the structure-activity relationships of this chemical series.

  • The Importance of Aromatic Substitution: The parent scaffold (Compound A) shows weak activity. However, the introduction of a 4-fluorophenyl group at the C3 position (Derivative B) dramatically increases potency by over 16-fold in the biochemical assay. This suggests that an aromatic moiety at this position is crucial for effective binding to the ATP pocket of CDK2, a common feature in many kinase inhibitors.[16] The corresponding improvement in cellular potency indicates this modification is well-tolerated and likely improves target engagement within the cell.

  • Side Chain Constraints: Altering the propan-2-ol side chain by incorporating it into a morpholine ring (Derivative C) was detrimental to activity. This suggests that the hydroxyl group and the flexibility of the side chain are important for interacting with the kinase, possibly through hydrogen bonding with residues near the active site.

  • Biochemical vs. Cellular Potency: As expected, the cellular IC50 values are higher than the biochemical values. This "potency drop-off" is typical and reflects the additional barriers the compound must overcome, such as cell membrane permeability and potential efflux pump activity. The ~5-fold shift for Derivative B is acceptable and indicates reasonable cell permeability. The lack of cellular activity for Compounds A and C at the tested concentrations highlights their poor drug-like properties.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for benchmarking the potency of novel 1-(4-amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol derivatives. The two-tiered approach, combining direct enzyme inhibition with cell-based proliferation assays, provides a comprehensive picture of a compound's potential.

Our illustrative SAR analysis demonstrates that strategic modification of the pyrazole core is essential for achieving high potency. Specifically, the addition of a substituted phenyl ring at the C3 position appears to be a highly promising avenue for optimization. Future work should focus on exploring a wider range of substitutions at this position to further enhance potency and selectivity. The ultimate goal is to identify a lead candidate with sub-nanomolar enzymatic potency and potent single-digit micromolar or better cellular activity, paving the way for preclinical development.

References

  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Bhale, P. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved February 13, 2026, from [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. Retrieved February 13, 2026, from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved February 13, 2026, from [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved February 13, 2026, from [Link]

  • Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science. Retrieved February 13, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved February 13, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved February 13, 2026, from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). SpringerLink. Retrieved February 13, 2026, from [Link]

  • Design, synthesis and structure-activity relationship of 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones as potent p53-MDM2 inhibitors. (2016). ScienceDirect. Retrieved February 13, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved February 13, 2026, from [Link]

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Comparative

The Strategic Dance of Atoms: A Head-to-Head Comparison of Pyrazole Isomers in Medicinal Chemistry

In the intricate world of drug discovery, the spatial arrangement of atoms within a molecule is paramount. A subtle shift can transform a potent therapeutic into an inert compound, or worse, a toxic one.

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the spatial arrangement of atoms within a molecule is paramount. A subtle shift can transform a potent therapeutic into an inert compound, or worse, a toxic one. Nowhere is this principle more evident than with heterocyclic scaffolds like pyrazole, a five-membered ring with two adjacent nitrogen atoms that is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] More than 40 drugs approved by the FDA feature this versatile core, a testament to its favorable physicochemical and pharmacological properties.[1] This guide delves into the critical role of isomerism in pyrazole-based drug design, offering a head-to-head comparison of different pyrazole isomers and providing the experimental context for their divergent biological activities.

The Pyrazole Core: A Privileged Scaffold with Isomeric Complexity

The pyrazole ring is an aromatic heterocycle that can act as both a hydrogen bond donor (at the N-1 position) and a hydrogen bond acceptor (at the N-2 position).[1] This dual nature, combined with its metabolic stability, makes it an attractive bioisostere for other aromatic rings like benzene, often leading to enhanced potency and improved physicochemical properties.[1][6]

However, the true challenge and opportunity in harnessing pyrazoles lie in understanding and controlling their isomerism. When unsymmetrically substituted, pyrazoles can exist as different positional isomers, where the substituents occupy different positions on the ring. Furthermore, tautomerism, the migration of a proton, can lead to a mixture of isomers, and the alkylation of unsymmetrically substituted pyrazoles can result in a mixture of N-1 and N-2 alkylated products.[1][6] The specific isomer can dramatically influence how the molecule interacts with its biological target, affecting its efficacy, selectivity, and pharmacokinetic profile.

Isomeric Differentiation in Action: A Tale of Three Therapeutic Targets

The profound impact of pyrazole isomerism is best illustrated through concrete examples from different therapeutic areas.

Anti-inflammatory Powerhouse: The Case of Celecoxib and COX-2 Inhibition

The selective COX-2 inhibitor celecoxib (Celebrex) is a prime example of a successful pyrazole-containing drug.[6][7] Its diaryl-substituted pyrazole structure is key to its selectivity for the COX-2 enzyme over the COX-1 isoform, which helps to minimize gastrointestinal side effects.[8]

The specific arrangement of the substituents on the pyrazole ring is crucial for this selectivity. The sulfonamide group at the para-position of the N-1 phenyl ring fits into a secondary pocket of the COX-2 active site, a feature absent in COX-1.[9] Studies on isomeric analogs of celecoxib have shown that moving the substituents can drastically alter its inhibitory activity and selectivity. For instance, a study on acetoxy analogs of celecoxib demonstrated that the position of the acetoxy group on the C-5 phenyl ring significantly impacted both potency and selectivity.[9]

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-2 Selectivity Index
Celecoxib>100.04>250
9f (2-acetoxy-4-fluorophenyl at C-5)0.70.01547

Data adapted from a study on isomeric acetoxy analogs of celecoxib.[9]

This data clearly illustrates that while the 2-acetoxy isomer (9f) is a potent inhibitor, its selectivity for COX-2 is significantly lower than that of celecoxib. This underscores the critical importance of precise substituent placement in achieving the desired pharmacological profile.

graph TD; A[Arachidonic Acid] -->|COX-2| B(Prostaglandin H2); B --> C{Prostaglandins}; C --> D[Pain & Inflammation]; E(Celecoxib) --|> B; Caption: Mechanism of COX-2 Inhibition by Celecoxib.
Targeting Cancer: The Differential Roles of Aminopyrazole Isomers

In the realm of oncology, aminopyrazoles have emerged as a promising class of compounds with significant anticancer properties.[10] The position of the amino group on the pyrazole ring—be it at the 3, 4, or 5-position—leads to distinct pharmacological activities.

  • 3-Aminopyrazoles (3APs) are widely reported as potent anticancer and anti-inflammatory agents.[10]

  • 5-Aminopyrazoles (5APs) have shown great versatility as kinase inhibitors, particularly targeting p38 MAPK and Bruton's tyrosine kinase (BTK), as well as having anticancer, antibacterial, and antimalarial properties.[10]

  • 4-Aminopyrazoles (4APs) , in contrast, have demonstrated reduced anti-inflammatory and anticancer activity compared to their 3AP and 5AP counterparts, but have garnered interest for their anticonvulsant properties.[10]

This clear differentiation in biological activity based on the amino group's position highlights the importance of isomeric considerations in the design of targeted cancer therapies.

Modulating the Cannabinoid System: Rimonabant and its Analogs

Rimonabant, a 1,5-diarylpyrazole, was developed as a selective CB1 cannabinoid receptor antagonist for the treatment of obesity.[11][12] The structure-activity relationship (SAR) studies of rimonabant and its analogs have revealed that the substitution pattern on the pyrazole core is critical for its activity.

Specifically, the carboxyamide group at the 3-position of the pyrazole ring is thought to be involved in receptor recognition and agonist activity.[13][14] Intriguingly, modifications at this position can lead to a dramatic shift in the pharmacological profile. Some 3-substituted analogs, initially designed to be CB1 antagonists, were found to produce agonist-like effects in mice through a non-CB1, non-CB2 mechanism.[13][14]

CompoundCB1 Binding Affinity (Ki, nM)Functional Activity
Rimonabant1.8Antagonist/Inverse Agonist
3-substituted analog (example)VariableAgonist-like effects

Qualitative data based on studies of rimonabant analogs.[13][14]

This fascinating example demonstrates how subtle isomeric changes can lead to compounds with diametrically opposed biological activities, a critical consideration in drug design and safety assessment.

graph LR; subgraph "Rimonabant SAR" A(Rimonabant) --> B{CB1 Receptor}; B --> C[Antagonist/Inverse Agonist]; D(3-Substituted Analog) --> B; B --> E[Agonist-like Effects]; end Caption: Isomeric substitution alters Rimonabant's functional activity.

Experimental Protocols: Synthesizing and Evaluating Pyrazole Isomers

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][15] Controlling the regioselectivity of this reaction to obtain the desired isomer is a key challenge in synthetic chemistry.

General Protocol for the Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a common method for synthesizing pyrazoles, which can be adapted to favor the formation of specific isomers by modifying the reaction conditions and starting materials.

Materials:

  • Substituted 1,3-diketone

  • Substituted hydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve the substituted 1,3-diketone (1 equivalent) in ethanol.

  • Add the substituted hydrazine hydrochloride (1.1 equivalents) to the solution.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired pyrazole isomer.

Note: The regioselectivity of the reaction can be influenced by the nature of the substituents on both the diketone and the hydrazine, as well as the reaction solvent and catalyst.[16]

graph TD; A[1,3-Diketone + Hydrazine] -->|Condensation| B(Pyrazoline Intermediate); B -->|Oxidation/Aromatization| C(Substituted Pyrazole); Caption: General synthetic workflow for pyrazole synthesis.

The Influence of Isomerism on Physicochemical Properties and Pharmacokinetics

The position of substituents on the pyrazole ring not only affects the biological activity but also influences crucial physicochemical properties that govern a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

PropertyImpact of Isomerism
Lipophilicity (LogP) The position of polar and non-polar groups can significantly alter the overall lipophilicity of the molecule, affecting its solubility and ability to cross cell membranes.
Aqueous Solubility Isomeric changes can impact the crystal packing and hydrogen bonding potential of a compound, thereby influencing its solubility in aqueous media.
Metabolic Stability The position of substituents can either block or expose sites of metabolic attack by enzymes, thus affecting the drug's half-life and potential for drug-drug interactions.

A comprehensive understanding of how isomerism affects these properties is essential for optimizing the drug-like characteristics of pyrazole-based compounds.

Conclusion and Future Perspectives

The evidence is clear: pyrazole isomerism is a critical factor in medicinal chemistry that can dictate the success or failure of a drug discovery program. A deep understanding of the structure-activity relationships of different pyrazole isomers allows for the rational design of more potent, selective, and safer therapeutics.

Future research in this area will likely focus on the development of more sophisticated synthetic methodologies to achieve greater control over regioselectivity. Additionally, the increasing use of computational tools, such as molecular docking and quantum mechanics calculations, will further aid in predicting the biological activities and physicochemical properties of different pyrazole isomers, ultimately accelerating the discovery of novel pyrazole-based drugs.[4]

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews Source: Research & Reviews: Journal of Medicinal and Organic Chemistry URL: [Link]

  • Title: 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism - PubMed Source: PubMed URL: [Link]

  • Title: Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed Source: PubMed URL: [Link]

  • Title: 194 recent advances in the synthesis of new pyrazole derivatives Source: Arkivoc URL: [Link]

  • Title: Isomeric acetoxy analogs of celecoxib and their evaluation as cyclooxygenase inhibitors - PubMed Source: PubMed URL: [Link]

  • Title: 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Recent applications of pyrazole and its substituted analogs Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem Source: Royalchem URL: [Link]

  • Title: Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of ... Source: ChEMBL URL: [Link]

  • Title: Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI Source: MDPI URL: [Link]

  • Title: Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - orientjchem.org Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI Source: MDPI URL: [Link]

  • Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Synthesis and pharmacological activities of celecoxib derivatives Source: ResearchGate URL: [Link]

  • Title: Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed Source: PubMed URL: [Link]

  • Title: A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org Source: International Journal of Creative Research Thoughts URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline Source: Pharmaguideline URL: [Link]

  • Title: Current status of pyrazole and its biological activities - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives” Source: Journal of Chemical Health Risks URL: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal Procedures for 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol

Executive Directive This guide provides the operational standard for the disposal of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol (CAS: 1152538-93-8). As this compound is a specialized intermediate often used in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

This guide provides the operational standard for the disposal of 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol (CAS: 1152538-93-8). As this compound is a specialized intermediate often used in pharmaceutical synthesis (e.g., Lurasidone impurities), specific Safety Data Sheets (SDS) may be sparse.

The Scientific Reality: In the absence of compound-specific toxicological data, you must manage this substance based on its functional group chemistry . It contains a basic primary amine, a pyrazole ring, and a secondary alcohol. Therefore, it must be treated as a Basic Organic Irritant with potential aquatic toxicity.

Immediate Action:

  • Do NOT mix with strong acids (exothermic reaction).

  • Do NOT mix with oxidizers (fire hazard).[1]

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

To ensure safe handling, we first validate the physicochemical properties that dictate disposal logic.[1]

Table 1: Physicochemical Properties & Waste Classification
PropertyData / ClassificationOperational Implication
CAS Number 1152538-93-8Unique Identifier for manifest tracking.
Molecular Formula C₇H₁₃N₃OOrganic Nitrogen Compound.
Functional Groups 1° Amine, Pyrazole, 2° AlcoholBasic pH ; potential for hydrogen bonding.
Physical State Viscous Liquid or Low-Melting SolidMay require scraping/rinsing for full removal.
RCRA Status (USA) Non-Listed (Characteristic Assessment Required)Treat as Hazardous Waste (Toxic/Irritant).
Solubility Soluble in DMSO, Methanol, Water (Partial)Do not pour down sink; highly mobile in water systems.
Hazard Analysis (Functional Group Approach)
  • Acute Toxicity: Nitrogen-containing heterocycles are often harmful if swallowed (H302).

  • Irritation: The primary amine group confers alkalinity, leading to Skin Irritation (H315) and Serious Eye Irritation (H319).

  • Aquatic Toxicity: Pyrazole derivatives can be persistent and toxic to aquatic life.[2] Zero-discharge to sewer is mandatory.

Segregation Logic (The Self-Validating System)

The most common failure mode in chemical disposal is improper segregation, leading to "unknown" reactions in waste drums. This protocol uses a Compatibility-Based Segregation system.

Figure 1: Waste Segregation Decision Tree

This logic gate ensures that the basic amine functionality of the target molecule never contacts incompatible waste streams.

SegregationLogic Start Waste Generation: 1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol Check1 Is it mixed with Acids? Start->Check1 Check2 Is it mixed with Oxidizers? Check1->Check2 No Stop1 STOP: Exothermic Risk. Neutralize separately. Check1->Stop1 Yes Check3 Is it mixed with Halogenated Solvents? Check2->Check3 No Stop2 STOP: Fire/Explosion Risk. Segregate immediately. Check2->Stop2 Yes StreamA Stream A: Non-Halogenated Organic Base/Solvent Check3->StreamA No (e.g., Methanol, DMSO) StreamB Stream B: Halogenated Organic Waste Check3->StreamB Yes (e.g., DCM, Chloroform)

Caption: Segregation logic prevents incompatible mixing. The target compound is basic; mixing with acids generates heat, while mixing with oxidizers creates fire risks.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired reagent, contaminated weighing boats, gloves, and paper towels.

  • Containment: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(4-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol, Solid Debris."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Storage: Close lid tightly. Store in the Solid Waste satellite accumulation area.

  • Disposal: Hand over to EHS for incineration.

Scenario B: Liquid Waste (Mother Liquor / Reaction Mixtures)

Applicable to: Leftover reaction mixtures in Methanol, DMSO, or Ethyl Acetate.

  • pH Check: Before adding to a waste drum, verify the pH of the solution.

    • Why? If the reaction involved strong acids, the waste might be acidic despite the amine.

    • Action: If pH < 4, slowly neutralize with Sodium Bicarbonate to pH 6-8 to prevent drum corrosion or off-gassing.

  • Solvent Segregation:

    • If solvent is DCM/Chloroform: Pour into Halogenated Waste carboy.

    • If solvent is MeOH/Acetone/DMSO: Pour into Non-Halogenated Organic carboy.

  • Rinsing: Triple rinse the original flask with a compatible solvent (e.g., acetone). Add rinsate to the same waste container.

  • Documentation: Log the volume and concentration on the waste tag immediately.

Scenario C: HPLC Effluent

Applicable to: Analytical waste containing <0.1% of the compound in Acetonitrile/Water.

  • Collection: Direct HPLC lines into a translucent waste container (carboy) fitted with a charcoal filter cap (to trap vapors).

  • Classification: Even at low concentrations, this is Hazardous Chemical Waste due to the organic solvent content (Acetonitrile/Methanol).

  • Prohibition: NEVER pour HPLC waste down the sink, regardless of water content.

Spill Contingency Protocol (The "PIG" Method)

In the event of a spill (>10 mL or >10 g), execute the PIG protocol immediately.

Figure 2: Spill Response Workflow

SpillResponse Step1 1. PROTECT Don PPE (Nitrile gloves, Goggles) Ventilate Area Step2 2. IDENTIFY Confirm it is not mixed with oxidizers Step1->Step2 Step3 3. GATHER Absorb with Vermiculite or Chem-Sorb pads Step2->Step3 Step4 4. DISPOSE Scoop into sealed bag/jar Label as Hazardous Waste Step3->Step4

Caption: The PIG (Protect, Identify, Gather) protocol ensures personnel safety before remediation.

Specific Decontamination:

  • After scooping up the bulk material, wipe the surface with 1N HCl (dilute acid) followed by water.

    • Mechanism:[2][3] The acid protonates the amine, making it water-soluble and easier to lift from the surface into the cleaning wipe.

  • Dispose of all wipes as solid hazardous waste.

Regulatory Framework & Compliance

This guide is grounded in the following authoritative regulations. Adherence ensures compliance with US and International standards.

  • EPA RCRA (40 CFR 261): Defines the criteria for hazardous waste.[4] While this specific CAS is not "Listed" (P or U list), it is a characteristic waste if it exhibits toxicity or is mixed with ignitable solvents [1].

  • OSHA Hazard Communication (29 CFR 1910.1200): Mandates that the hazards of this "unlisted" intermediate be communicated to downstream handlers via proper labeling [2].

  • Prudent Practices in the Laboratory (ACS): Establishes the standard for "cradle-to-grave" chemical management, emphasizing that the generator is responsible for waste characterization [3].

References

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5][6] Hazard Communication Standard: 29 CFR 1910.1200.[5][6] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

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